DHPS Enzyme Inhibition Potency: Sulfamethoxazole Versus Sulfamethazine
In a purified T. gondii dihydropteroate synthase cell-free assay, sulfamethoxazole demonstrated an IC50 of 2.7 µM, representing 2.1-fold greater inhibitory potency than sulfamethazine (IC50 = 5.7 µM) [1]. Among the sulfonamide class (excluding sulfones), SMX ranked second only to sulfathiazole (IC50 = 1.7 µM). The inhibitory potency range across all tested sulfonamides exceeded three orders of magnitude, confirming that target engagement is highly variable even within this structural class [2].
| Evidence Dimension | DHPS enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.7 µM (T. gondii DHPS) |
| Comparator Or Baseline | Sulfamethazine IC50 = 5.7 µM; Sulfathiazole IC50 = 1.7 µM; Dapsone IC50 < 1 µM |
| Quantified Difference | SMX is 2.1-fold more potent than sulfamethazine; 1.6-fold less potent than sulfathiazole. |
| Conditions | Purified T. gondii DHPS enzyme; cell-free radiometric assay with [³H]PABA substrate; 37°C incubation. |
Why This Matters
Demonstrates that DHPS target engagement penalty from substituting sulfamethazine for SMX is ~2-fold, directly predicting a higher MIC for common pathogens and reduced synergy with trimethoprim in fixed-dose combinations.
- [1] Allegra CJ, Kovacs JA, Drake JC, et al. Interaction of sulfonamide and sulfone compounds with Toxoplasma gondii dihydropteroate synthase. J Clin Invest. 1990;85(2):371-379. doi:10.1172/JCI114448. View Source
- [2] Ibid. Abstract: "The sulfonamide class of compounds vary in inhibitory potency by more than three orders of magnitude." View Source
